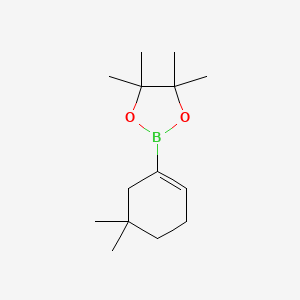

5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester

Description

5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester (CAS: 497959-45-2) is a boronic acid pinacol ester derivative with a cyclohexenone backbone. Its molecular formula is C₁₄H₂₃BO₃, featuring a 5,5-dimethyl-substituted cyclohexenone ring and a pinacol boronate group at the 3-position. This compound is utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic frameworks, particularly in medicinal chemistry and materials science. Key physical properties include a molecular weight of 250.14 g/mol, predicted density of 1.00 g/cm³, and a boiling point of 278.9°C .

Properties

IUPAC Name |

2-(5,5-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-12(2)9-7-8-11(10-12)15-16-13(3,4)14(5,6)17-15/h8H,7,9-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKWCSASKKVYKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester typically involves the reaction of 5,5-dimethyl-1-cyclohexen-1-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of boronic esters often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are used to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Oxidation: Conversion to the corresponding alcohol or ketone.

Reduction: Formation of the corresponding alkane.

Substitution: Replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reagents such as halogens or organometallic compounds.

Major Products Formed

Oxidation: Alcohols or ketones.

Reduction: Alkanes.

Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Organic Synthesis

- Cross-Coupling Reactions : The compound is predominantly used in Suzuki–Miyaura coupling reactions, where it serves as a boron reagent to couple with aryl or vinyl halides. This reaction is crucial for synthesizing biaryl compounds and other complex structures in pharmaceuticals and agrochemicals.

- Building Block for Complex Molecules : It acts as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals. Its unique cyclohexene structure provides specific reactivity that can be exploited in synthetic pathways.

Medicinal Chemistry

- Drug Development : The compound has potential applications in the development of boron-containing drugs. Boron compounds are known for their biological activity and can be utilized to create novel therapeutic agents.

- Drug Delivery Systems : Research indicates that boronic esters can be employed in drug delivery systems due to their ability to form reversible covalent bonds with diols, enhancing the targeting and release profiles of therapeutic agents.

Material Science

- Polymer Chemistry : In material science, 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is utilized to synthesize advanced materials and polymers. Its ability to participate in cross-linking reactions allows for the development of durable and functional materials with tailored properties.

Case Study 1: Synthesis of Biaryl Compounds

In a study published in the Journal of Medicinal Chemistry, researchers utilized 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester in the synthesis of biaryl compounds through Suzuki coupling. The study demonstrated high yields and selectivity, highlighting the compound's effectiveness as a boron source in complex organic syntheses .

Case Study 2: Development of Anticancer Agents

Another investigation focused on the use of this boronic ester in developing new anticancer agents. The study explored its interaction with specific enzymes involved in cancer cell proliferation. The results indicated promising activity against cancer cell lines, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic ester group acts as a nucleophile, participating in transmetalation reactions with palladium or other transition metals . This process is crucial in the Suzuki–Miyaura coupling, where the boronic ester transfers its organic group to the metal catalyst, leading to the formation of the desired product .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Functional Differences

The table below highlights structural variations and functional group impacts among related boronic acid pinacol esters:

Key Observations :

- Electron-Withdrawing Effects: Aryl derivatives (e.g., 2-chloropyridine-3-boronic acid PE) exhibit enhanced reactivity in cross-coupling due to electron-withdrawing chloro groups . In contrast, the cyclohexenone-based compound may show reduced electrophilicity due to electron-donating methyl groups .

- Steric Hindrance : Bulky substituents (e.g., Boc-protected indoline PE) limit reactivity in sterically demanding reactions . The 5,5-dimethyl groups in the target compound may similarly hinder access to the boron center.

Reactivity in Cross-Coupling Reactions

- However, they enable synthesis of fused cyclic systems .

- Hydrolysis Kinetics: Pinacol esters of arylboronic acids (e.g., 4-nitrophenylboronic acid PE) hydrolyze faster in H₂O₂ than alkyl/cyclohexenone analogs, as shown by UV-vis spectroscopy . The target compound’s stability in aqueous conditions remains unstudied but may be superior due to hydrophobic methyl groups.

Biological Activity

5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is a compound of significant interest in organic chemistry and medicinal applications due to its unique structural properties and reactivity. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 249.35 g/mol. Its structure features a boronic acid moiety that is crucial for its biological interactions.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C15H23B1O2 |

| Molecular Weight | 249.35 g/mol |

| IUPAC Name | 5,5-Dimethyl-1-cyclohexen-1-boronic acid pinacol ester |

The biological activity of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester can be attributed to its ability to interact with various biomolecules, particularly through the boron atom that can form reversible covalent bonds with diols. This property is particularly relevant in the context of glucose sensing and insulin release mechanisms.

Applications in Drug Delivery Systems

Recent studies have highlighted the use of boronic acid derivatives in developing glucose-responsive hydrogels for insulin delivery. These hydrogels utilize the unique properties of boronic acids to release insulin in response to elevated glucose levels, making them promising candidates for diabetes management .

Case Study: Glucose-Responsive Hydrogels

A study demonstrated that hydrogels crosslinked with boronic acid pinacol esters exhibited varying insulin release profiles based on their viscoelastic properties. The research indicated that softer hydrogels released insulin more effectively than stiffer ones under hyperglycemic conditions, showcasing the potential of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester in such applications .

Cytotoxicity and Biocompatibility

In vitro studies have assessed the cytotoxicity of boronic acid derivatives, including 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester. Results indicated low cytotoxic effects on mammalian cells, suggesting that these compounds can be safely utilized in biomedical applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester, it is essential to compare it with other boronic acid derivatives.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester | Glucose-responsive insulin release | High selectivity for diols |

| Bisboronic acid pinacol ester | Used in polymer hydrogels for drug delivery | Versatile crosslinking properties |

| Alkenyl boronic acids | Involved in carboxylation reactions | Reactive C–B bond suitable for various reactions |

Recent Studies

Research has focused on the synthesis and application of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester in various fields:

- Insulin Release Kinetics : Studies indicate that this compound can be incorporated into polymeric systems to modulate insulin release based on glucose levels .

- Biochemical Assays : The compound serves as a probe in biochemical assays due to its ability to form reversible complexes with sugars.

- Material Science : Its unique properties facilitate the development of new materials with specific functionalities, such as responsive hydrogels .

Q & A

Basic: What synthetic routes are available for preparing 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester, and how is its structure validated?

Answer:

The synthesis of this compound typically involves iridium-catalyzed borylation of pre-functionalized cyclohexene derivatives, followed by pinacol ester formation under anhydrous conditions. For example, analogous routes use pinacol (2,3-dimethyl-2,3-butanediol) to stabilize the boronic acid via esterification . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy, where peak integration of the Pluronic® backbone and boronic acid groups in - and -NMR confirms the degree of polymerization and boron incorporation . High-performance liquid chromatography (HPLC) with glucaminium-based ionic liquids can further resolve impurities or byproducts .

Basic: How is this compound utilized in cross-coupling reactions, and what catalytic systems are effective?

Answer:

As a boronic ester, it participates in Suzuki-Miyaura cross-coupling reactions with aryl/alkenyl halides or triflates. Palladium catalysts (e.g., Pd(PPh)) in polar aprotic solvents (THF, DMF) at 60–100°C are commonly employed. The cyclohexenyl group may influence coupling efficiency due to steric hindrance; for example, cyclopropyl boronic esters fail in similar reactions due to decomposition, while styryl derivatives achieve >95% yields . Base additives (e.g., NaCO) are critical for transmetallation .

Advanced: How does the cyclohexenyl moiety affect reactivity and selectivity in allylboration or conjugate addition reactions?

Answer:

The cyclohexenyl group introduces steric bulk, which can reduce reaction rates but enhance stereoselectivity. For instance, α-substituted allylboronic esters exhibit low E/Z selectivity under standard conditions, but in situ generation of borinic esters via nBuLi/TFAA treatment reverses selectivity to favor E-olefins (>90:10) . The conjugated double bond in the cyclohexenyl system may also stabilize transition states in carbonyl allylboration, enabling high enantioselectivity in aldehyde additions .

Advanced: What are the stability profiles of this compound under varying pH and oxidizing conditions?

Answer:

Boronic esters are hydrolytically unstable in aqueous media. At pH 7.27, 4-nitrophenylboronic acid pinacol ester reacts with HO within 180 minutes, forming a phenolic product (λ = 405 nm) via oxidative deboronation. Stability decreases at alkaline pH (>9), where ester cleavage accelerates. For long-term storage, anhydrous conditions and temperatures ≤6°C are recommended .

Advanced: How can researchers address challenges in catalytic hydrogenation of heteroatom-containing boronic esters?

Answer:

Hydrogenation of thiophene- or pyrrole-containing boronic esters often fails due to catalyst poisoning by sulfur/nitrogen. Alternative strategies include (1) radical-based protodeboronation using Barton-McCombie conditions or (2) temporary protection of the heteroatom prior to hydrogenation. For example, thiophene derivatives may require prior oxidation to sulfones to mitigate Pd/C catalyst deactivation .

Methodological: What analytical techniques are optimal for monitoring reactions involving this compound?

Answer:

- UV-vis spectroscopy : Tracks reaction progress via absorbance shifts (e.g., HO-mediated deboronation at 405 nm) .

- Reverse-phase HPLC : Resolves boronic acid/ester mixtures using glucaminium ionic liquid mobile phases .

- -NMR : Identifies borinic/boronic intermediates in stereoselective allylboration .

Advanced: What strategies enhance stereocontrol in transformations involving this boronic ester?

Answer:

- In situ borinic ester formation : Treating the pinacol ester with nBuLi and TFAA generates a borinic ester intermediate, enabling high E-selectivity in allylboration .

- Chiral auxiliaries : Use of enantiopure pinanediol esters (e.g., (1S,2S,3R,5S)-pinanediol) induces asymmetry in carbonyl additions .

Basic: What are the key applications of this compound in polymer or materials science?

Answer:

In smart polymers, boronic esters enable pH-responsive behavior. For example, RAFT polymerization with AAPBA monomers produces boronic acid-functionalized block copolymers, validated by -NMR integration of Pluronic® and boronic acid peaks . These materials are used in glucose sensing or controlled drug delivery via reversible diol binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.